Cas no 887569-17-7 (4-Fluoro-3-iodo-6-methoxyindazole)

4-Fluoro-3-iodo-6-methoxyindazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-3-iodo-6-methoxyindazole
- G82590
- 4-fluoro-3-iodo-6-methoxy-2H-indazole
- DTXSID701287612
- 958-692-3
- DB-184842
- 887569-17-7
- 4-Fluoro-3-iodo-6-methoxy-1H-indazole
- EN300-24803203
-
- Inchi: InChI=1S/C8H6FIN2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12)
- InChI Key: XOCULNIYHIHFDH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 291.95089Da
- Monoisotopic Mass: 291.95089Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 37.9Ų
4-Fluoro-3-iodo-6-methoxyindazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24803203-0.05g |
4-fluoro-3-iodo-6-methoxy-1H-indazole |
887569-17-7 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
Aaron | AR00H0PP-50mg |
4-FLUORO-3-IODO-6-METHOXYINDAZOLE |
887569-17-7 | 95% | 50mg |
$265.00 | 2025-02-14 | |
Aaron | AR00H0PP-1g |
4-FLUORO-3-IODO-6-METHOXYINDAZOLE |
887569-17-7 | 95% | 1g |
$1047.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1717518-10g |
4-Fluoro-3-iodo-6-methoxy-1H-indazole |
887569-17-7 | 98% | 10g |
¥34462.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1717518-100mg |
4-Fluoro-3-iodo-6-methoxy-1H-indazole |
887569-17-7 | 98% | 100mg |
¥2220.00 | 2024-04-26 | |
Aaron | AR00H0PP-10g |
4-FLUORO-3-IODO-6-METHOXYINDAZOLE |
887569-17-7 | 95% | 10g |
$4413.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1717518-250mg |
4-Fluoro-3-iodo-6-methoxy-1H-indazole |
887569-17-7 | 98% | 250mg |
¥3434.00 | 2024-04-26 | |
Aaron | AR00H0PP-250mg |
4-FLUORO-3-IODO-6-METHOXYINDAZOLE |
887569-17-7 | 95% | 250mg |
$530.00 | 2025-02-14 | |
A2B Chem LLC | AH92977-250mg |
4-FLUORO-3-IODO-6-METHOXYINDAZOLE |
887569-17-7 | 95% | 250mg |
$422.00 | 2024-04-19 | |
1PlusChem | 1P00H0HD-5g |
4-FLUORO-3-IODO-6-METHOXYINDAZOLE |
887569-17-7 | 95% | 5g |
$2722.00 | 2024-04-20 |
4-Fluoro-3-iodo-6-methoxyindazole Related Literature
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on 4-Fluoro-3-iodo-6-methoxyindazole
Introduction to 4-Fluoro-3-iodo-6-methoxyindazole (CAS No. 887569-17-7)
4-Fluoro-3-iodo-6-methoxyindazole, with the CAS number 887569-17-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique substitution pattern of 4-fluoro, 3-iodo, and 6-methoxy groups on the indazole ring imparts specific properties that make it an attractive candidate for various research endeavors.
The chemical structure of 4-Fluoro-3-iodo-6-methoxyindazole consists of a five-membered indazole ring with a nitrogen atom at position 1 and a double bond between positions 2 and 3. The presence of the fluoro group at position 4, the iodo group at position 3, and the methoxy group at position 6 introduces a combination of electronic and steric effects that influence its reactivity and biological activity. These substituents can modulate the compound's lipophilicity, solubility, and binding affinity to various biological targets.
In recent years, there has been a growing interest in the development of indazole derivatives for their potential therapeutic applications. Research has shown that indazoles can exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific substitution pattern of 4-Fluoro-3-iodo-6-methoxyindazole has been studied for its potential as a lead compound in drug discovery programs.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-cancer properties of various indazole derivatives, including 4-Fluoro-3-iodo-6-methoxyindazole. The researchers found that this compound demonstrated significant cytotoxic activity against several cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action was attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival.
Beyond its anti-cancer properties, 4-Fluoro-3-iodo-6-methoxyindazole has also shown promise in other therapeutic areas. A recent study published in the European Journal of Medicinal Chemistry explored its potential as an anti-inflammatory agent. The compound was found to effectively reduce inflammation in both in vitro and in vivo models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The synthetic route for preparing 4-Fluoro-3-iodo-6-methoxyindazole involves several well-established chemical reactions. One common approach is to start with an appropriately substituted arylamine, which is then cyclized to form the indazole ring using a suitable coupling reagent. The subsequent introduction of the fluoro, iodo, and methoxy groups can be achieved through selective functional group manipulations. This synthetic strategy allows for the preparation of high-purity compounds suitable for both research and development purposes.
In terms of safety and handling, it is important to note that while 4-Fluoro-3-iodo-6-methoxyindazole is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks.
The future prospects for 4-Fluoro-3-iodo-6-methoxyindazole are promising. Ongoing research is focused on optimizing its pharmacological properties through structure-based drug design approaches. Additionally, efforts are being made to develop more efficient synthetic methods to scale up production for preclinical and clinical studies. As new findings continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of indazoles and their potential therapeutic applications.
887569-17-7 (4-Fluoro-3-iodo-6-methoxyindazole) Related Products
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)



